Retained Antiviral Potency Against Drug-Resistant HIV-1 Integrase A128T Mutant vs. 6-Bromo Positional Isomer
In a direct head-to-head comparison using matched quinoline-based ALLINI scaffolds, the 8-bromo-substituted analog (compound 16ba) retained full antiviral potency against the ALLINI-resistant IN A128T mutant virus (IC₅₀ = 0.3 ± 0.1 µM), whereas the 6-bromo positional isomer (compound 17) suffered a dramatic ~34-fold loss of potency against the same mutant (WT IC₅₀ = 0.3 ± 0.1 µM vs. A128T IC₅₀ = 10.2 ± 2.5 µM) [1]. Both compounds were evaluated in the same late-stage antiviral assay using HEK293T cells transfected with replication-competent pNL4-3 constructs and TZM-bl reporter target cells [1].
| Evidence Dimension | Antiviral IC₅₀ against wild-type (WT) and ALLINI-resistant IN A128T mutant HIV-1 in late-stage replication assay |
|---|---|
| Target Compound Data | 8-Br analog (16ba): WT IC₅₀ = 0.6 ± 0.1 µM; A128T IC₅₀ = 0.3 ± 0.1 µM |
| Comparator Or Baseline | 6-Br analog (17): WT IC₅₀ = 0.3 ± 0.1 µM; A128T IC₅₀ = 10.2 ± 2.5 µM; Unsubstituted (2): WT IC₅₀ = 0.7 ± 0.1 µM; A128T IC₅₀ = 1.1 ± 0.2 µM |
| Quantified Difference | 8-Br analog shows no potency loss (0.3→0.3 µM); 6-Br analog shows ~34-fold loss (0.3→10.2 µM) against A128T mutant |
| Conditions | HEK293T transfection with pNL4-3 (WT or A128T); progeny virion infectivity measured on TZM-bl reporter cells; dose-response, 24 h compound exposure |
Why This Matters
For antiviral drug discovery programs targeting HIV-1 integrase, the 8-bromo substitution uniquely preserves activity against a clinically relevant resistance mutation that abrogates 6-bromo analog potency, directly impacting lead candidate selection.
- [1] Dinh LP, Sun J, Glenn CD, Patel K, Pigza JA, Donahue MG, Yet L, Kessl JJ. Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. Viruses. 2022;14(7):1466. Table 5 and accompanying text (pp. 14-15). doi:10.3390/v14071466. View Source
